molecular formula C8H8BrClO B1410582 (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol CAS No. 1567895-16-2

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol

Cat. No.: B1410582
CAS No.: 1567895-16-2
M. Wt: 235.5 g/mol
InChI Key: RGOUFUGNDAWVER-YFKPBYRVSA-N
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Description

(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of phenacyl bromide and pyridinium tribromide in a solvent such as chloroform and ethanol, with the reaction being stirred at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.

    Reduction: Reduction of the bromine or chlorine atoms to form less substituted phenyl ethanols.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of less substituted phenyl ethanols.

    Substitution: Formation of substituted phenyl ethanols with various functional groups.

Scientific Research Applications

Chemistry: (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study the effects of halogenated phenyl ethanols on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The unique structure of this compound allows for the exploration of its pharmacological properties and potential as a drug candidate.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms may enhance its binding affinity to certain biological targets, leading to specific biochemical responses. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.

Comparison with Similar Compounds

  • (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol
  • (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
  • (1S)-1-(3-bromo-4-methylphenyl)ethan-1-ol

Uniqueness: (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This combination imparts distinct chemical and physical properties, such as reactivity and binding affinity, which may not be observed in similar compounds with different halogen substitutions.

Properties

IUPAC Name

(1S)-1-(3-bromo-4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOUFUGNDAWVER-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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